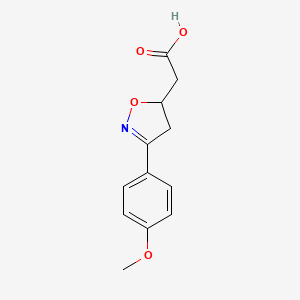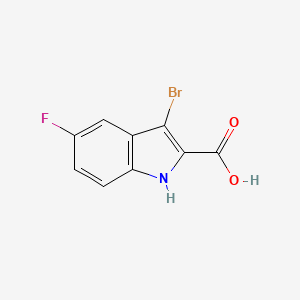
3-bromo-5-fluoro-1H-indole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-fluoro-1H-indole-2-carboxylic acid is a halogenated indole derivative known for its unique chemical properties and potential applications in various scientific fields. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound, in particular, has garnered attention due to its structural complexity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-fluoro-1H-indole-2-carboxylic acid typically involves multiple steps, starting from simpler indole derivatives. One common approach is the halogenation of indole, followed by selective functionalization at specific positions. For example, starting with 1H-indole, bromination and fluorination reactions can be performed using appropriate halogenating agents under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions, often using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.
化学反应分析
Types of Reactions: 3-Bromo-5-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce more oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized carboxylic acids, reduced alcohols, and substituted indole derivatives with different functional groups.
科学研究应用
3-Bromo-5-fluoro-1H-indole-2-carboxylic acid has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activity, and this compound can be used in the study of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism by which 3-bromo-5-fluoro-1H-indole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
相似化合物的比较
5-Bromo-3-fluoro-1H-indole-2-carboxylic acid: Similar structure with different halogen positions.
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxylic acid: Contains an additional benzyl group.
3-Bromo-1H-indole-2-carboxylic acid: Lacks the fluorine atom.
Uniqueness: 3-Bromo-5-fluoro-1H-indole-2-carboxylic acid is unique due to its specific halogenation pattern, which can influence its reactivity and biological activity. The presence of both bromine and fluorine atoms at strategic positions enhances its potential for diverse chemical transformations and biological interactions.
属性
IUPAC Name |
3-bromo-5-fluoro-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-7-5-3-4(11)1-2-6(5)12-8(7)9(13)14/h1-3,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSXJGFVMPVSLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(N2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![sodium;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7828871.png)
![sodium;(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7828879.png)
![sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7828884.png)
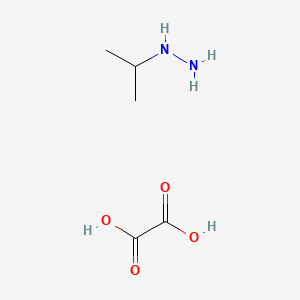
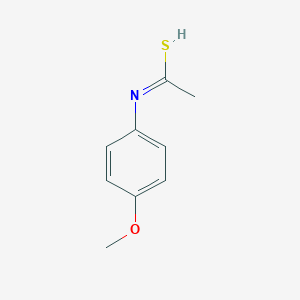
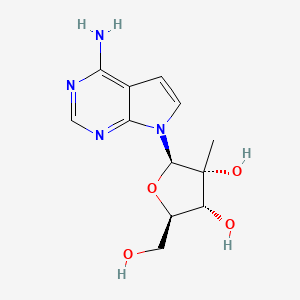
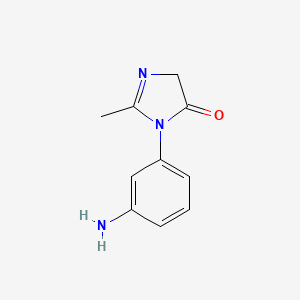
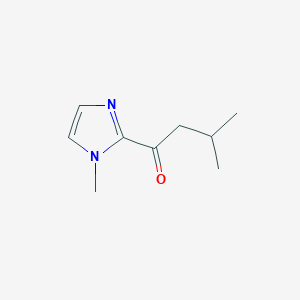
![[5-(Hydroxymethyl)-3-(pyridin-4-yl)-1,2,3-triazol-4-yl]methanol](/img/structure/B7828932.png)
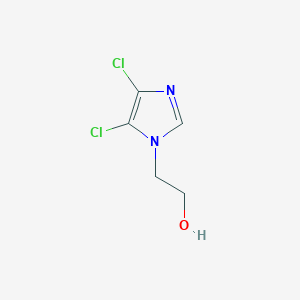
![[4-Methoxy-3-(pyridin-3-yl)phenyl]acetic acid](/img/structure/B7828940.png)
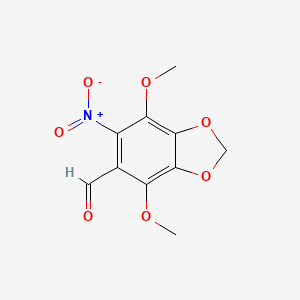
![2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile](/img/structure/B7828960.png)
